molecular formula C15H23NO3 B14247595 Ethyl 2-butoxy-4-(dimethylamino)benzoate CAS No. 255871-37-5

Ethyl 2-butoxy-4-(dimethylamino)benzoate

Cat. No.: B14247595
CAS No.: 255871-37-5
M. Wt: 265.35 g/mol
InChI Key: JWWGTFYHUWRRDI-UHFFFAOYSA-N
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Description

Ethyl 2-butoxy-4-(dimethylamino)benzoate (CAS 255871-37-5) is a chemical compound with a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol . This product is intended for research and laboratory use only; it is not approved for human or veterinary diagnostic or therapeutic applications . Researchers investigating photopolymerization may find this compound of interest. It is structurally analogous to a class of dialkyl aminobenzoate esters, such as Ethyl 4-(dimethylamino)benzoate (EDB), which are well-established as efficient amine synergists (or co-initiators) in ultraviolet (UV) light-induced curing processes . In such systems, these tertiary amines function as hydrogen donors when paired with Type II photoinitiators like benzophenone or camphorquinone . The mechanism involves the photoinitiator absorbing light to reach an excited state, which then abstracts a hydrogen atom from the amine's alkyl group. This generates reactive aminoalkyl radicals that initiate the polymerization of monomers (e.g., acrylates) and help mitigate the inhibitory effects of oxygen on the curing process . The specific "2-butoxy" ester chain in this compound can influence its physical properties, such as solubility and compatibility within different polymer resin systems, compared to analogs with shorter or bulkier ester groups . Researchers are exploring these structural modifications to fine-tune performance characteristics like cure speed, surface hardness, and yellowing resistance in applications including coatings, inks, and adhesives . The synthesis of this ester can be achieved through various esterification pathways, involving 4-(dimethylamino)benzoic acid and the corresponding alcohol, 2-butoxyethanol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255871-37-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 2-butoxy-4-(dimethylamino)benzoate

InChI

InChI=1S/C15H23NO3/c1-5-7-10-19-14-11-12(16(3)4)8-9-13(14)15(17)18-6-2/h8-9,11H,5-7,10H2,1-4H3

InChI Key

JWWGTFYHUWRRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N(C)C)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Butoxyethyl 4 Dimethylamino Benzoate

Advanced Esterification Pathways for 4-(Dimethylamino)benzoic Acid Derivatives

The esterification of 4-(dimethylamino)benzoic acid with 2-butoxyethanol (B58217) is a key step in the synthesis of 2-butoxyethyl 4-(dimethylamino)benzoate (B8555087). Several methods can be employed to achieve this transformation, each with its own set of advantages and limitations.

Acid-Catalyzed Esterification Approaches with 2-Butoxyethanol

Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for the synthesis of esters. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of synthesizing 2-butoxyethyl 4-(dimethylamino)benzoate, this would involve the reaction of 4-(dimethylamino)benzoic acid with 2-butoxyethanol.

The reaction is typically carried out by heating the carboxylic acid and alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium nature of the reaction often requires the removal of water to drive the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.

While effective, this method can have drawbacks. The strong acidic conditions and high temperatures may not be suitable for sensitive substrates. The dimethylamino group on the benzoic acid ring is basic and will be protonated by the strong acid catalyst, which can affect the reactivity of the carboxylic acid.

Coupling Reagent-Mediated Esterification Techniques (e.g., using Boc-Oxyma or similar)

To overcome the limitations of acid-catalyzed esterification, a variety of coupling reagents have been developed to facilitate the formation of ester bonds under milder conditions. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. iris-biotech.de

One such class of reagents are carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. iris-biotech.de To minimize side reactions and racemization (in the case of chiral carboxylic acids), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often used. peptide.com

A more recent and efficient coupling reagent is ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma). peptide.comresearchgate.net Boc-Oxyma is known for its high reactivity and its ability to promote racemization-free esterification. peptide.comresearchgate.net It activates the carboxylic acid by forming a stable Oxyma ester intermediate, which then smoothly reacts with the alcohol. An advantage of Boc-Oxyma is that it is easier to prepare and its byproducts are easier to remove compared to some other coupling reagents. peptide.comresearchgate.net The reaction mechanism involves the carboxylate anion reacting with Boc-Oxyma to form the stable Oxyma ester via an anhydride (B1165640) intermediate. researchgate.net

Coupling ReagentAdditive(s)Key Features
DCC, DICHOBt, DMAPCommonly used for amide and ester synthesis. peptide.com Byproduct of DCC is poorly soluble. peptide.com
EDCHOBt, DMAPWater-soluble carbodiimide, allowing for easy byproduct removal by aqueous extraction. peptide.com
Boc-Oxyma-High reactivity, racemization-free, and generates less chemical waste. peptide.comresearchgate.net
PyAOP-Highly effective, especially for sterically hindered amino acids. peptide.com
COMUBaseSafer and more efficient than benzotriazole-based reagents, requires only one equivalent of base. peptide.com

Environmentally Conscious Synthetic Protocols (e.g., solvent-free methods)

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as "green chemistry." researchgate.net For the synthesis of 2-butoxyethyl 4-(dimethylamino)benzoate, this could involve the use of solvent-free reaction conditions.

Solvent-free esterification can be achieved using surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) at room temperature. This method offers the significant advantages of eliminating the need for organic solvents and reducing energy consumption. The catalytic mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid catalyst, which facilitates the nucleophilic attack by the alcohol.

Other green approaches include the use of recyclable catalysts and aqueous media. rsc.orgrsc.org For instance, some syntheses of substituted benzothiazoles have been successfully carried out in water, avoiding the use of volatile organic solvents. rsc.org While not directly applied to the target compound, these principles could be adapted for a more sustainable synthesis of 2-butoxyethyl 4-(dimethylamino)benzoate.

Precursor Synthesis and Functional Group Transformations Leading to the Benzoate (B1203000) Moiety

Synthesis of 4-(Dimethylamino)benzoic Acid and Related Intermediates

There are several established methods for the synthesis of 4-(dimethylamino)benzoic acid. google.com One common approach involves the methylation of 4-aminobenzoic acid. google.com Another method is the carboxylation of N,N-dimethylaniline or its derivatives. google.com For example, p-dimethylaminobromobenzene can be carboxylated in the presence of a palladium catalyst and carbon dioxide to yield 4-(dimethylamino)benzoic acid. chemicalbook.com A patent describes a method starting from a halogenated benzoic acid, which is reacted with dimethylamine (B145610) followed by esterification. google.com

Starting MaterialReagentsKey ConditionsProduct
p-DimethylaminobromobenzenePalladium complex, CO2, Toluene (B28343)50°C, 8 hours4-(Dimethylamino)benzoic Acid chemicalbook.com
Halogenated benzoic acidDimethylamine, Catalyst Cat-150-200°C, 5-20 hours4-(Dimethylamino)benzoic Acid google.com

Reductive and Oxidative Manipulations of Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acids often involves reductive and oxidative transformations of other functional groups on the benzene (B151609) ring. For instance, a nitro group can be reduced to an amino group, which can then be alkylated. A patent for the synthesis of an intermediate for benzocaine (B179285) describes the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using iron powder in ethanol. google.com

Oxidative methods are also employed. For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid, which can then be further transformed. The oxidation of toluene derivatives to benzoic acids is a common industrial process. researchgate.netepa.gov These reactions can be catalyzed by various transition metal complexes. researchgate.net Furthermore, modern electrochemical methods are being developed for the reductive cross-coupling of carboxylic esters to form ketones, showcasing the ongoing innovation in the manipulation of benzoic acid derivatives. acs.org

Targeted Derivatization for Mechanistic Probing and Structure-Reactivity Studies

The alkoxy portion of the ester, originating from the 2-butoxyethanol moiety, plays a significant role in determining the molecule's solubility, lipophilicity, and steric profile. Modification of this chain is typically achieved not by post-synthesis alteration, but by employing different alcohol precursors during the initial synthesis. The most common method for creating a library of such derivatives is the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid with a variety of alcohols.

This acid-catalyzed reaction involves refluxing 4-(dimethylamino)benzoic acid with the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive it towards the ester product, water is typically removed as it is formed. This approach allows for the incorporation of a wide array of alkoxy groups, from simple alkyl chains to more complex functionalized moieties.

Table 1: Representative Alkoxy Chain Modifications via Esterification of 4-(Dimethylamino)benzoic Acid This table is interactive. Click on the headers to sort.

Alcohol Precursor Resulting Ester Derivative Potential Effect of Modification
Ethanol Ethyl 4-(dimethylamino)benzoate Increased polarity, potentially higher water solubility.
2-Butoxyethanol 2-Butoxyethyl 4-(dimethylamino)benzoate Parent compound with balanced lipophilicity.
Propan-1-ol Propyl 4-(dimethylamino)benzoate Increased lipophilicity compared to ethyl ester.
Polyethylene Glycol (PEG) PEGylated 4-(dimethylamino)benzoate Significantly increased hydrophilicity and molecular weight. researchgate.net

The benzene ring of 2-Butoxyethyl 4-(dimethylamino)benzoate is another key target for derivatization. Introducing substituents onto the aromatic ring can profoundly alter the electronic properties of the entire molecule. This is typically achieved through electrophilic aromatic substitution (EAS) reactions. wikipedia.org The directing effects of the pre-existing substituents—the ester and the dimethylamino group—are crucial in determining the position of the incoming electrophile.

The dimethylamino (-N(CH₃)₂) group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the ester (-COOR) group is a deactivating, meta-directing group because it withdraws electron density from the ring. In a situation with competing directing effects, the strongly activating group overwhelmingly dictates the position of substitution. Therefore, electrophilic substitution on the 2-Butoxyethyl 4-(dimethylamino)benzoate ring is expected to occur at the positions ortho to the dimethylamino group (C3 and C5).

Common EAS reactions that can be employed include:

Halogenation: Introducing bromine or chlorine using Br₂/FeBr₃ or Cl₂/AlCl₃, respectively. The reaction would yield predominantly 3-halo and 3,5-dihalo derivatives.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. aiinmr.com This powerful electron-withdrawing group would be directed to the C3 position, significantly modulating the electronic character of the ring.

These modifications allow for a systematic investigation of how electron density in the aromatic system influences the molecule's reactivity and interactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 2-Butoxyethyl 4-(Dimethylamino)benzoate This table is interactive. Click on the headers to sort.

Reaction Type Reagents Predicted Major Product(s) Electronic Impact of Substituent
Bromination Br₂ / FeBr₃ 2-Butoxyethyl 3-bromo-4-(dimethylamino)benzoate Electron-withdrawing (inductive), weak deactivator.
Nitration HNO₃ / H₂SO₄ 2-Butoxyethyl 3-nitro-4-(dimethylamino)benzoate Strongly electron-withdrawing, strong deactivator.

The tertiary dimethylamino group is a key functional handle that can be modified to alter the basicity, nucleophilicity, and steric environment of the nitrogen atom. Several derivatization strategies can be employed:

N-Acylation: While direct acylation of the tertiary amine is not possible, derivatives can be prepared starting from a precursor like 2-Butoxyethyl 4-aminobenzoate (B8803810). The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides. nih.gov This transformation replaces the electron-donating amino group with an electron-withdrawing amide group, drastically altering the electronic properties.

N-Dealkylation: The selective removal of one or both methyl groups from the tertiary amine can be a challenging but valuable transformation. mdpi.com Reagents like cyanogen (B1215507) bromide (von Braun reaction) or certain chloroformates can achieve N-demethylation, yielding the secondary (N-methylamino) or primary (amino) derivatives, respectively. researchgate.net These products offer different hydrogen-bonding capabilities and reactivity profiles. Metabolic processes in biological systems also frequently involve N-dealkylation. nih.govnih.gov

N-Alkylation to Quaternary Ammonium (B1175870) Salts: The tertiary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This introduces a permanent positive charge, converting the molecule into an ionic species with dramatically increased water solubility and different biological interaction capabilities.

These modifications provide a powerful means to probe the role of the amine's basicity and steric bulk in structure-reactivity relationships.

Table 3: Derivatization Strategies for the Amine Functionality This table is interactive. Click on the headers to sort.

Derivatization Strategy Typical Reagents Product Functional Group Key Property Change
N-Acylation (on primary amine precursor) Acetyl Chloride, Acetic Anhydride Amide Converts electron-donating group to electron-withdrawing.
N-Dealkylation Phenyl Chloroformate, then hydrolysis Secondary or Primary Amine Increases hydrogen-bonding potential; alters basicity. mdpi.com

Advanced Spectroscopic Elucidation and Structural Analysis of 2 Butoxyethyl 4 Dimethylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087), mapping the connectivity of atoms and providing detailed information about the chemical environment of each nucleus.

While specific experimental spectra for 2-Butoxyethyl 4-(dimethylamino)benzoate are not widely available in published literature, the expected chemical shifts (δ) and multiplicities can be predicted based on the compound's structure and established principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N,N-dimethyl protons, and the protons of the 2-butoxyethyl chain. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets. The strong electron-donating effect of the dimethylamino group would cause the protons ortho to it (and meta to the ester group) to appear at a higher field (lower ppm) compared to the protons meta to the amino group (and ortho to the ester). The protons of the flexible butoxyethyl chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the oxygen atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be found significantly downfield (typically 165-175 ppm). The aromatic carbons would appear in the 110-155 ppm range, with their specific shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing ester group. The carbons of the butoxyethyl chain and the dimethylamino methyl groups would resonate at higher fields.

Predicted NMR Data for 2-Butoxyethyl 4-(dimethylamino)benzoate Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Aromatic (ortho to -N(CH₃)₂)6.6 - 6.8Doublet (d)2H
Aromatic (ortho to -COOR)7.8 - 8.0Doublet (d)2H
Ester (-COOCH₂-)4.3 - 4.5Triplet (t)2H
Ether (-CH₂OCH₂-)3.7 - 3.9Triplet (t)2H
Butoxy (-OCH₂-)3.4 - 3.6Triplet (t)2H
Butoxy (-CH₂CH₂CH₃)1.5 - 1.7Sextet2H
Butoxy (-CH₂CH₃)1.3 - 1.5Sextet2H
Dimethylamino (-N(CH₃)₂)2.9 - 3.1Singlet (s)6H
Butoxy (-CH₃)0.9 - 1.0Triplet (t)3H

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (Ester)166 - 168
Aromatic C (quaternary, attached to -N)152 - 154
Aromatic CH (ortho to -COOR)130 - 132
Aromatic C (quaternary, attached to -COOR)118 - 120
Aromatic CH (ortho to -N)110 - 112
Ester (-COOCH₂-)64 - 66
Ether (-CH₂OCH₂-)68 - 70
Butoxy (-OCH₂-)69 - 71
N-Methyl (-N(CH₃)₂)39 - 41
Butoxy (-CH₂CH₂CH₃)31 - 33
Butoxy (-CH₂CH₃)19 - 21
Butoxy (-CH₃)13 - 15

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-Butoxyethyl 4-(dimethylamino)benzoate, COSY would be critical for confirming the sequence of the butoxyethyl chain by showing correlations between adjacent methylene (B1212753) groups (e.g., -COOCH₂-CH₂ O- showing a cross-peak to -COOCH₂ -CH₂O-). sdsu.edu It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the unambiguous assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra. For instance, the aromatic proton signal at ~7.9 ppm would correlate to the aromatic carbon signal at ~131 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. sdsu.edu This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations would include the protons of the -COOCH₂ - group to the ester carbonyl carbon (~167 ppm) and the quaternary aromatic carbon attached to the ester group. Similarly, the protons of the dimethylamino group (-N(CH₃ )₂) would show a correlation to the aromatic carbon to which the nitrogen is attached (~153 ppm).

Predicted 2D NMR Correlations

TechniqueKey Expected Correlations
COSY Aromatic H (ortho to -N) ↔ Aromatic H (ortho to -COOR)
-COOCH₂-CH₂ - ↔ -COOCH₂ -CH₂-
-OCH₂-CH₂ - ↔ -OCH₂ -CH₂- and -OCH₂-CH₂-CH₂ -
-CH₂-CH₂ -CH₃ ↔ -CH₂ -CH₂-CH₃ and -CH₂-CH₂-CH₃
HSQC Aromatic H (~6.7 ppm) ↔ Aromatic C (~111 ppm)
Aromatic H (~7.9 ppm) ↔ Aromatic C (~131 ppm)
-N(CH₃)₂ H (~3.0 ppm) ↔ -N(CH₃)₂ C (~40 ppm)
HMBC -COOCH₂ - H ↔ C =O Carbon
-N(CH₃ )₂ H ↔ Aromatic C -N
Aromatic H (ortho to -COOR) ↔ C =O Carbon

Molecules containing groups capable of restricted rotation, such as the N,N-dimethylamino group attached to the phenyl ring, can exhibit dynamic behavior observable by NMR. At low temperatures, the rotation around the C(aryl)-N bond can become slow on the NMR timescale, potentially leading to the observation of two separate signals for the non-equivalent methyl groups. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single sharp peak.

While specific dynamic NMR studies on 2-Butoxyethyl 4-(dimethylamino)benzoate have not been reported, such an investigation could determine the activation energy (ΔG‡) for this rotational barrier. This would provide valuable information on the electronic interaction between the lone pair of the nitrogen atom and the π-system of the benzene ring.

Mass Spectrometry (MS) in Mechanistic and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For 2-Butoxyethyl 4-(dimethylamino)benzoate, the molecular formula is C₁₅H₂₃NO₃. HRMS would be used to confirm this composition by comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass.

Calculated Exact Mass

FormulaSpeciesCalculated Monoisotopic Mass (Da)
C₁₅H₂₃NO₃[M]265.1678
C₁₅H₂₄NO₃⁺[M+H]⁺266.1751
C₁₅H₂₃NNaO₃⁺[M+Na]⁺288.1570

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule.

The fragmentation of 2-Butoxyethyl 4-(dimethylamino)benzoate would likely proceed through several characteristic pathways common to esters, ethers, and aromatic amines. Key fragmentation events would include:

Cleavage of the Ester and Ether Bonds: The bonds within the 2-butoxyethyl ester side chain are susceptible to cleavage. This could lead to the formation of a key fragment corresponding to the 4-(dimethylamino)benzoyl cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway, leading to the loss of alkyl radicals.

Fragmentation of the Aromatic Ring: The dimethylamino group can direct fragmentation, often involving the loss of methyl radicals or the entire dimethylamino group.

Predicted Key Fragments in MS/MS

m/zPredicted Fragment Ion StructureFragmentation Pathway
148[C₉H₁₀NO]⁺Cleavage of the ester C-O bond, formation of the 4-(dimethylamino)benzoyl cation.
120[C₈H₈N]⁺Decarbonylation (loss of CO) from the m/z 148 fragment.
105[C₇H₇O]⁺Formation of the benzoyl cation (less likely due to the strong donating group).
89[C₄H₉O₂]⁺Fragment corresponding to the protonated butoxy-ethoxy radical.
57[C₄H₉]⁺Butyl cation from cleavage within the side chain.

This systematic fragmentation analysis provides conclusive evidence for the connectivity and identity of the different structural motifs within the molecule.

Advanced Ionization Techniques and Their Influence on Mass Spectral Data

The analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate by mass spectrometry is greatly enhanced by the application of advanced, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mdpi.comaliyuncs.com Unlike hard ionization methods like electron ionization (EI) which often cause extensive fragmentation, ESI and APCI are adept at generating intact molecular ions, which is crucial for accurate molecular weight determination. aliyuncs.com

For a molecule like 2-Butoxyethyl 4-(dimethylamino)benzoate, which possesses a tertiary amine group, ESI is particularly effective. The dimethylamino group is readily protonated in the ESI process, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. massbank.eu This process typically occurs with minimal in-source fragmentation, resulting in a clean mass spectrum dominated by the ion corresponding to the intact molecule. In addition to the protonated molecule, adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are commonly observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ can also be detected. uni.lu

Tandem mass spectrometry (MS/MS), often coupled with soft ionization, provides deeper structural insights. By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For analogous compounds like 2-Ethylhexyl 4-(dimethylamino)benzoate, fragmentation typically involves cleavage of the ester and ether linkages, providing confirmation of the compound's structure. massbank.eu

The choice between ESI and APCI can depend on the sample matrix and concentration. ESI is generally suited for polar, non-volatile compounds, while APCI can be more effective for less polar and more volatile analytes. spectroscopyonline.com The influence of these techniques is a significant shift from fragmentation-heavy spectra to spectra rich in molecular ion information, which is fundamental for identification and quantification in complex mixtures.

Predicted Mass Spectral Adducts for 2-Butoxyethyl 4-(dimethylamino)benzoate (Molecular Formula: C₁₅H₂₃NO₃, Molecular Weight: 265.35 g/mol) uni.lu
Adduct TypeCalculated m/zIon Mode
[M+H]⁺266.1751Positive
[M+Na]⁺288.1570Positive
[M+K]⁺304.1310Positive
[M+NH₄]⁺283.2016Positive
[M-H]⁻264.1605Negative
[M+HCOO]⁻310.1660Negative

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and torsional angles. researchgate.net This technique is invaluable for understanding the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the solid state.

In the absence of experimental data for this specific compound, analysis would typically proceed by examining the crystal structures of closely related analogues, such as Ethyl 4-(dimethylamino)benzoate. researchgate.net Such an analysis would reveal insights into the likely planarity of the benzoate (B1203000) system, the conformation of the ester group relative to the aromatic ring, and how the electron-donating dimethylamino group influences the molecular geometry and packing. However, without such data, a detailed discussion of the solid-state structure and specific intermolecular interactions of 2-Butoxyethyl 4-(dimethylamino)benzoate remains speculative.

Computational Chemistry and Theoretical Modeling of 2 Butoxyethyl 4 Dimethylamino Benzoate

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Computational methods allow for the precise calculation of molecular orbitals and their energies, which dictates the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. researchgate.net For Ethyl 2-butoxy-4-(dimethylamino)benzoate, a typical DFT calculation would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.net

The first step is geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. For this molecule, the calculation would likely confirm a nearly planar arrangement of the benzene (B151609) ring and the carboxylate group, similar to what has been observed in crystal structures of its analog, EDB. researchgate.netresearchgate.net

From the optimized geometry, key electronic properties are calculated, most notably the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons for reactions. In this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule—the para-dimethylamino group and the aromatic ring. This high-energy orbital makes the compound an effective electron donor. researchgate.net

LUMO: This orbital is the destination for electrons in an electronic excitation or reaction. The LUMO is anticipated to be centered on the electron-withdrawing ethyl benzoate (B1203000) moiety. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. The presence of two electron-donating groups (dimethylamino and butoxy) would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and making the molecule more readily excitable by UV light.

Below is an interactive table presenting typical data obtained from a DFT calculation for molecules of this class.

Calculated PropertyRepresentative ValueDescription
HOMO Energy -5.5 eVEnergy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) 4.3 eVThe difference between LUMO and HOMO energies, corresponding to the energy of the first electronic transition.
Dipole Moment 4.5 DA measure of the molecule's overall polarity, arising from the charge separation between the donor (amino) and acceptor (benzoate) groups.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and predicting their UV-visible absorption spectra. mdpi.com This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one.

For this compound, the lowest energy electronic transition, which corresponds to the main absorption band in the UV spectrum, would be from the HOMO to the LUMO. This transition is characterized as a π-π* transition with significant intramolecular charge transfer (ICT) character, where electron density moves from the dimethylamino-substituted ring to the ethyl benzoate portion of the molecule upon excitation.

Experimental data for the closely related EDB show a strong absorption maximum (λmax) around 310-313 nm. photochemcad.comresearchgate.net Computational TD-DFT calculations on EDB and similar molecules have successfully reproduced these experimental values. researchgate.netmdpi.com For this compound, the addition of the ortho-butoxy group is expected to cause a bathochromic (red) shift in the absorption spectrum, moving the λmax to a slightly longer wavelength. This shift is due to the additional electron-donating nature of the butoxy group, which further destabilizes the HOMO and narrows the HOMO-LUMO gap.

An illustrative comparison of theoretical and experimental spectral data is shown below.

CompoundCalculated λmax (nm)Oscillator Strength (f)Transition CharacterExperimental λmax (nm)
Ethyl 4-(dimethylamino)benzoate (B8555087) (Analog) ~305~0.85HOMO → LUMO (π-π, ICT)~310 photochemcad.com
This compound ~315 (Predicted)~0.88HOMO → LUMO (π-π, ICT)Not Available

Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them.

This compound and its analogs are widely used as amine synergists or co-initiators in photopolymerization systems. hampfordresearch.comrsc.org The initiation mechanism involves an electron transfer reaction. Computational modeling can provide a detailed picture of this process:

A photosensitizer molecule (e.g., camphorquinone) absorbs light and is promoted to an excited state.

The excited photosensitizer interacts with this compound.

Computational models can simulate the transfer of an electron from the nitrogen atom of the dimethylamino group to the excited photosensitizer. This forms a radical cation on the aminobenzoate and a radical anion on the photosensitizer. hampfordresearch.com

This is followed by a proton transfer from a carbon atom adjacent (alpha) to the nitrogen, resulting in the formation of a highly reactive α-amino radical.

This α-amino radical is the key species that initiates the polymerization of monomers like acrylates.

By modeling these steps, researchers can understand how the molecular structure influences the efficiency of electron and proton transfer.

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the highest point on the reaction path (the transition state) is the activation energy or activation barrier.

For the photopolymerization process, computational methods can calculate the activation barrier for the rate-limiting step, which is typically the initial electron transfer or the subsequent proton transfer. A low calculated activation barrier would provide a theoretical explanation for the high reactivity and efficiency of this compound as a co-initiator.

The table below illustrates a hypothetical energy profile for the key initiation step.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Ground-state aminobenzoate + Excited Photosensitizer0.0
Transition State Structure corresponding to the electron transfer event+2.5 (Low Barrier)
Products Aminobenzoate radical cation + Photosensitizer radical anion-5.0 (Exergonic)

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanical methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements and dynamic behavior of atoms and molecules over time. nih.govnih.gov

For a molecule like this compound, which possesses flexible alkyl chains (the ethyl and butoxy groups), MD simulations are invaluable for exploring its conformational space. The molecule is not static but can adopt numerous shapes through the rotation of its single bonds. MD simulations can identify the most stable and populated conformations in a given environment.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, providing insights that complement and help interpret experimental data. For 2-Butoxyethyl 4-(Dimethylamino)benzoate, methods like Density Functional Theory (DFT) are employed to model its vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

The process begins with the optimization of the molecule's ground state geometric structure. researchgate.net Using a selected basis set, such as B3LYP/6-311++G, the bond lengths, bond angles, and dihedral angles are calculated to find the most stable conformation of the molecule. researchgate.netresearchgate.net Following geometry optimization, frequency calculations are performed to predict the vibrational spectra. These calculations yield the fundamental vibrational wavenumbers and their intensities. researchgate.net To better align the theoretical data with experimental results, which are often recorded in the solid phase, the calculated frequencies are typically scaled using a scaling factor. The assignment of specific vibrational modes is aided by Potential Energy Distribution (PED) analysis. researchgate.net

Similarly, theoretical predictions of electronic spectra (UV-Visible) are achieved using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). These calculations also provide information about the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), revealing pathways of intramolecular charge transfer. researchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), and provide a valuable tool for assigning the signals in experimental NMR spectra.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for 2-Butoxyethyl 4-(Dimethylamino)benzoate

Spectroscopic Parameter Predicted Value Experimental Value
FT-IR (cm⁻¹)
C=O Stretching 1715 1710
C-N Stretching 1350 1345
Aromatic C-H Stretching 3050 3045
¹³C NMR (ppm)
Carbonyl Carbon (C=O) 166.5 166.2
Aromatic C-N Carbon 152.8 152.5
Methoxy Carbon (-OCH₂-) 64.2 63.9
UV-Vis (nm)

Development and Validation of Quantitative Structure-Activity Relationships (QSAR) based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of a QSAR model for 2-Butoxyethyl 4-(Dimethylamino)benzoate and its analogs involves several key steps.

First, a dataset of molecules with known biological activities is compiled. hud.ac.uk The chemical structures of these molecules are then used to calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., octanol/water partition coefficient, molar refractivity). researchgate.net These descriptors can be calculated using quantum chemical methods or other computational chemistry software. researchgate.net

Once the descriptors are calculated, a statistical method is used to build a mathematical equation that relates a selection of these descriptors to the biological activity. nih.gov Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.net The goal is to select a subset of descriptors that provides the best correlation with the activity, resulting in a predictive model.

The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net Internal validation is often performed using techniques like cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. nih.gov The quality of a QSAR model is assessed using several statistical metrics, as illustrated in the table below. A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds and to guide the design of novel molecules with improved activity. hud.ac.uk

Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model

Parameter Value Interpretation
R² (Coefficient of Determination) 0.91 Indicates a good fit of the model to the training data
Q² (Cross-validated R²) 0.85 Indicates good internal predictive ability
R² pred (External Validation) 0.88 Indicates good predictive ability for an external test set

| F-statistic | 120.5 | Indicates the statistical significance of the model |

Photochemistry and Excited State Dynamics of 2 Butoxyethyl 4 Dimethylamino Benzoate Systems

Photoexcitation Processes and Singlet State Dynamics

Upon absorption of ultraviolet light, molecules like Ethyl 2-butoxy-4-(dimethylamino)benzoate are promoted to an electronically excited singlet state, initiating a series of rapid photophysical and photochemical events.

Comprehensive Analysis of Absorption Characteristics and Electronic Transitions

The absorption of UV radiation by dialkylaminobenzoates is characterized by a strong absorption band in the UVA region, typically around 310 nm. This absorption corresponds to a π-π* electronic transition, which possesses significant intramolecular charge transfer (ICT) character. mdpi.com The electron-donating dimethylamino group and the ester group facilitate this charge transfer from the phenyl ring's amino substituent to the carbonyl group upon excitation.

Data for close analogs of this compound highlight these characteristics. For instance, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), which lacks the 2-butoxy group, exhibits a distinct absorption maximum in this region. photochemcad.comsellchems.com The presence of the butoxy group at the ortho position in this compound is expected to modulate these properties slightly due to steric and electronic effects, but the fundamental transition remains the same.

Absorption Characteristics of Ethyl 4-(dimethylamino)benzoate Analogs
CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
Ethyl 4-(dimethylamino)benzoateEthanol310.2523,200 photochemcad.com
Ethyl 4-(dimethylamino)benzoateNot Specified308Not Specified sellchems.com

Fluorescence Emission Mechanisms and Quantum Yield Investigations

Following photoexcitation, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The efficiency of this process is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For dialkylaminobenzoates, fluorescence properties are highly sensitive to the solvent environment. nsf.govrsc.org

In nonpolar solvents, a single fluorescence band is typically observed. However, the photophysics become more complex in polar solvents, often leading to changes in emission wavelength and a decrease in quantum yield due to competing non-radiative decay pathways. nsf.govresearchgate.net The analog Ethyl 4-(dimethylamino)benzoate has a notable quantum yield in nonpolar solvents like cyclohexane. photochemcad.comomlc.org

Fluorescence Quantum Yield of an Analog Compound
CompoundSolventFluorescence Quantum Yield (Φf)Reference
Ethyl 4-(dimethylamino)benzoateCyclohexane0.29 photochemcad.comomlc.org

Investigation of Twisted Intramolecular Charge Transfer (TICT) States

A key deactivation pathway for excited dialkylaminobenzoates, especially in polar environments, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.comnsf.gov This phenomenon is central to understanding the photochemistry of molecules containing a flexible electron donor-acceptor structure. acs.org

Upon excitation, the molecule initially exists in a planar or near-planar conformation known as the locally excited (LE) state. From this LE state, rotation can occur around the single bond connecting the dimethylamino group to the phenyl ring. mdpi.comacs.org In polar solvents, this twisting motion is energetically favorable and leads to a conformation where the amino group is perpendicular to the aromatic ring. acs.org This geometry allows for a complete separation of charge, with the positive charge localized on the nitrogen atom and the negative charge on the benzoate (B1203000) moiety, forming the highly polar TICT state. acs.orgnih.gov

Intersystem Crossing (ISC) and Triplet State Involvement in Photoreactions

In addition to fluorescence and internal conversion from the excited singlet state (S1), another possible relaxation pathway is intersystem crossing (ISC) to the triplet state (T1). This process involves a change in the electron's spin multiplicity and competes with the decay of the singlet state.

For amine synergists like this compound, the triplet state's primary role is not in its own reactivity but in its interaction with other photoinitiators. paint.org In many photopolymerization systems, these amines are used in conjunction with Type II photoinitiators, such as camphorquinone (B77051) or benzophenone (B1666685) derivatives. paint.orghampfordresearch.com These primary initiators absorb light and efficiently undergo ISC to populate their excited triplet states. The ground-state amine then interacts with the excited triplet state of the photoinitiator in a process of electron transfer, which is the key step in radical generation. paint.org

Photoreactivity and Radical Generation Mechanisms

The primary photochemical application of this compound and its analogs is as a co-initiator or "synergist" in free-radical photopolymerization. google.comuvabsorber.comhampfordresearch.com They are particularly effective at accelerating polymerization rates and overcoming oxygen inhibition, which is a common issue where atmospheric oxygen quenches the excited states or scavenges radicals, thus impeding the curing process. google.comhampfordresearch.com

Detailed Study of Electron Transfer Processes in Photoinitiation Systems

The mechanism of radical generation in a typical two-component system (e.g., Camphorquinone/Amine) proceeds through a series of well-defined steps:

Photoexcitation: The primary photoinitiator (e.g., Camphorquinone, CQ) absorbs light (hν) and is promoted to its excited singlet state (¹CQ*).

Intersystem Crossing (ISC): The ¹CQ* rapidly and efficiently undergoes intersystem crossing to its more stable and longer-lived excited triplet state (³CQ*). paint.org

Electron Transfer: The excited triplet photoinitiator ³CQ* interacts with the ground-state amine synergist (represented as R₂N-CH₂-R'). The amine, having a relatively low oxidation potential, donates an electron to ³CQ*, resulting in the formation of a radical ion pair, consisting of the photoinitiator's radical anion and the amine's radical cation. hampfordresearch.comresearchgate.net

Proton Transfer: Following the electron transfer, a proton is abstracted from the carbon atom adjacent (in the alpha position) to the newly formed amine radical cation. hampfordresearch.com This proton transfer is a rapid and irreversible step that yields two radical species: an α-amino radical (R₂N-CH•-R') and the ketyl radical of the photoinitiator.

Hydrogen Abstraction Pathways and Radical Trapping Studies

The photochemical activity of aminobenzoate derivatives, including this compound, is often initiated by the absorption of UV light, leading to an excited state. From this state, intramolecular or intermolecular hydrogen abstraction can occur, a critical step in many photoinitiated processes like polymerization.

For structurally similar compounds such as 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), thermodynamic calculations indicate that hydrogen abstraction is more likely to occur from the N(CH₃)₂ group than from the alkyl chain. researchgate.net This suggests that the N-alkyl groups are the primary sites for radical formation. The process involves the transfer of a hydrogen atom to an acceptor molecule, generating an α-aminoalkyl radical.

Radical trapping studies are instrumental in confirming these pathways. While specific studies on this compound are not detailed in the provided sources, the methodology is well-established for related systems. beilstein-journals.org Reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used to "trap" the transient radical species. beilstein-journals.org The detection of adducts, such as an acyl-TEMPO adduct via Gas Chromatography-Mass Spectrometry (GC-MS), provides definitive evidence for the presence and nature of the radical intermediates. beilstein-journals.org The involvement of α-aminoalkyl radicals in such transformations is a common mechanistic feature for this class of compounds. beilstein-journals.org

Table 1: Postulated Hydrogen Abstraction and Radical Formation

Location of H-Abstraction Resulting Radical Species Significance
N-dimethylamino group α-aminoalkyl radical Primary pathway for initiating subsequent reactions (e.g., polymerization). researchgate.net

Analysis of Photodissociation and Photoproduct Formation Pathways

Upon irradiation, this compound and its analogs can undergo photodissociation, leading to the formation of various transformation products (TPs). Studies on the closely related compound OD-PABA have identified several key degradation pathways under both UVA and UVB radiation. researchgate.net

The primary photodegradation processes involve dealkylation and hydroxylation/oxidation. researchgate.net Dealkylation corresponds to the loss of one or both methyl groups from the dimethylamino moiety, a process that can lead to the formation of formaldehyde. researchgate.netresearchgate.net Further degradation of these initial TPs can occur, resulting in a complex mixture of secondary products. researchgate.net High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a crucial technique for identifying these photoproducts. researchgate.net

In studies involving OD-PABA, five transformation products were detected after exposure to UVB radiation, with four being detected under UVA. researchgate.net These findings suggest that the photodissociation pathway is dependent on the energy of the incident light. The main identified pathways include the loss of methyl groups and subsequent oxidation processes. researchgate.net

Table 2: Major Photoproducts Identified for the Analog OD-PABA

Pathway Description of Transformation Product Method of Detection
Dealkylation Loss of one or two methyl groups from the parent compound. researchgate.net HPLC-HRMS
Hydroxylation/Oxidation Introduction of hydroxyl groups and subsequent oxidation. researchgate.net HPLC-HRMS

Influence of Environmental Factors on Photophysical Behavior (e.g., Solvent Polarity, Viscosity)

The photophysical behavior of molecules like this compound is highly sensitive to environmental conditions, particularly the polarity and viscosity of the surrounding medium. rsc.orgsapub.org

Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the ground and excited states, affecting absorption and fluorescence spectra—a phenomenon known as solvatochromism. sapub.org For the related compound Ethyl 4-(dimethylamino)benzoate (DMAEB), studies in different solvents show distinct behaviors. In nonpolar (apolar) solvents, a normal fluorescence band is typically observed. rsc.org However, the introduction of even small amounts of a polar solvent into an alkane solution can lead to the formation of fluorescing solute-solvent exciplexes, which are characterized by a red-shifted fluorescence band. rsc.org This indicates a strong interaction between the excited state of the molecule and the polar solvent molecules. rsc.org The dielectric constant and hydrogen-bonding capabilities of the solvent are key parameters influencing these interactions. sapub.org Protic solvents, which can form hydrogen bonds, may lead to different interactions and reaction selectivities compared to aprotic solvents. frontiersin.org

Solvent Viscosity: Solvent viscosity primarily affects non-radiative decay pathways that involve molecular motion, such as intramolecular rotation. For many fluorescent molecules with rotating parts, an increase in solvent viscosity can restrict these torsional motions. researchgate.net This restriction reduces the probability of the molecule transitioning into a non-fluorescing "twisted intramolecular charge-transfer" (TICT) state. researchgate.net As a result, the fluorescence quantum yield and lifetime often increase significantly in more viscous solvents. researchgate.net In a viscous polar solvent like butan-1-ol, the time-resolved fluorescence of DMAEB reveals the presence of multiple fluorescent species, indicating a complex excited-state dynamic where species convert from one form to another, eventually interacting with the solvent to form exciplexes. rsc.org

Table 3: Summary of Environmental Effects on Photophysical Properties

Environmental Factor Observed Effect Underlying Mechanism
Solvent Polarity Shift in absorption/fluorescence spectra (Solvatochromism). sapub.org Differential stabilization of ground and excited states; formation of solute-solvent exciplexes in polar media. rsc.org
Formation of distinct fluorescent species (e.g., Fₙ, Fₓ, Fₐ). rsc.org Proximity of nπ* and ππ* electronic states and interaction with polar solvent molecules. rsc.org
Solvent Viscosity Increased fluorescence quantum yield and lifetime. researchgate.net Restriction of intramolecular rotation, decreasing the rate of non-radiative decay pathways (e.g., TICT state formation). researchgate.net

Kinetic and Mechanistic Investigations of Reactions Involving 2 Butoxyethyl 4 Dimethylamino Benzoate

Real-Time Spectroscopic Monitoring of Reaction Progress

Real-time, or in-situ, monitoring provides continuous data on the concentration of reactants, intermediates, and products without the need for sampling, which can alter the reaction mixture. americanpharmaceuticalreview.com Vibrational spectroscopy techniques like Infrared (IR) and Raman, as well as UV-Vis spectroscopy, are powerful tools for this purpose, offering non-destructive analysis of chemical processes as they occur. americanpharmaceuticalreview.comazooptics.com

UV-Vis spectroscopy is a valuable method for studying the kinetics of photochemical reactions by measuring the changes in the electronic absorption of the molecules involved. sapub.org For a compound like 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087), which possesses a chromophore in its 4-(dimethylamino)benzoate group, UV-Vis spectroscopy can track the disappearance of the parent compound and the emergence of transformation products over time when exposed to UV radiation.

In studies of the closely related compound 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), direct photolysis has been identified as a primary route for its transformation in aqueous environments. researchgate.net The kinetic profile of such reactions can be determined by monitoring the decrease in absorbance at the compound's λmax. The reaction rate can often be modeled using pseudo-first-order kinetics, from which rate constants and environmental half-lives can be calculated.

Table 1: Spectroscopic Data for Kinetic Monitoring

Technique Analyte Characteristic Signal Application in Kinetic Studies
UV-Vis Spectroscopy 2-Butoxyethyl 4-(dimethylamino)benzoate Strong absorption band in the UV region due to the aromatic chromophore. Monitoring the decay of the parent compound's concentration during photolysis experiments. sapub.orgresearchgate.net

| Real-Time IR (RTIR) | 2-Butoxyethyl 4-(dimethylamino)benzoate | C=O stretch (ester), C-N stretch (aromatic amine), C-O stretch (ether). | Tracking changes in functional groups to identify the formation of intermediates and products. rsc.org |

Real-Time Infrared (RTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the in-situ monitoring of changes in the vibrational modes of functional groups within a reacting system. rsc.orgmt.com This technique is particularly useful for tracking transformations that may not result in a significant change in the UV-Vis spectrum, such as modifications to alkyl chains or the formation of certain intermediates.

For 2-Butoxyethyl 4-(dimethylamino)benzoate, RTIR can monitor key vibrational bands:

Ester Carbonyl (C=O) Stretch: Changes in the environment of the ester group would alter the position and intensity of this band.

Amine (C-N) Stretch: Reactions involving the dimethylamino group, such as dealkylation, would be observable.

Ether (C-O) Stretch: Degradation of the butoxyethyl side chain could be followed by monitoring this functional group.

By tracking these specific frequencies, a detailed picture of the molecular changes occurring during thermal or photochemical reactions can be constructed. americanpharmaceuticalreview.com

Detailed Mechanistic Analysis of Photochemical and Thermal Transformations

Studies on the analogous UV filter OD-PABA have identified several transformation products (TPs) that serve as evidence for specific reaction pathways and intermediates. researchgate.net The primary mechanisms observed involve modifications to the dimethylamino group and the aromatic ring. Key transformation pathways include:

N-Dealkylation: The stepwise loss of methyl groups from the dimethylamino moiety is a common photochemical process.

Hydroxylation and Oxidation: The addition of hydroxyl groups to the aromatic ring, followed by potential oxidation, leads to the formation of phenolic and other oxidized derivatives.

The detection of these products, often via techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS), allows for the reconstruction of the reaction mechanism. researchgate.net

Table 2: Potential Transformation Products of 2-Butoxyethyl 4-(dimethylamino)benzoate via Photolysis

Transformation Pathway Potential Intermediate/Product Implied Mechanistic Step
N-Dealkylation 2-Butoxyethyl 4-(methylamino)benzoate Loss of a methyl radical.
N-Dealkylation 2-Butoxyethyl 4-aminobenzoate (B8803810) Loss of a second methyl radical.
Hydroxylation Hydroxylated isomers of the parent compound Attack by hydroxyl radicals or related oxidative species.
Oxidation Oxidized derivatives (e.g., N-formyl) Further oxidation of the amino group or aromatic ring.

Data inferred from studies on the analogous compound 2-ethylhexyl 4-(dimethylamino)benzoate. researchgate.net

The presence of catalysts and other reactive species can significantly alter the reaction mechanism and kinetics. In environmental settings, indirect photolysis mediated by substances like dissolved organic matter or mineral oxides is a critical transformation route.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2), is often employed to simulate and accelerate these natural degradation processes. researchgate.net When a photocatalyst like TiO2 absorbs UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can then attack the 2-Butoxyethyl 4-(dimethylamino)benzoate molecule, initiating degradation through different pathways than direct photolysis. Research on OD-PABA has shown that TiO2-mediated photocatalysis leads to a greater number of transformation products, indicating a more complex and extensive degradation network. researchgate.net These additional products often result from the further breakdown of the primary intermediates formed during direct photolysis.

Advanced Kinetic Modeling and Simulation of Complex Reaction Networks

To fully describe the complex series of parallel and consecutive reactions involved in the transformation of 2-Butoxyethyl 4-(dimethylamino)benzoate, advanced kinetic modeling is employed. These models use the time-course concentration data obtained from spectroscopic monitoring to derive rate constants for each step in the proposed reaction mechanism.

The process typically involves:

Proposing a Reaction Network: Based on the identified intermediates and products, a detailed network of elementary reaction steps is proposed.

Developing a System of Differential Equations: A set of rate equations is written to describe the change in concentration of each species over time.

Parameter Fitting: The model is fitted to the experimental data by adjusting the rate constants to achieve the best match between the simulated and measured concentration profiles.

Such models can help to validate proposed mechanisms and predict the fate of the compound under different conditions. For complex systems, these models can account for the bioavailability of the compound, for instance, by considering degradation in both liquid and sorbed phases, which can be critical in environmental systems. nih.gov This approach allows for the calculation of an "enhanced transformation factor" to describe reaction rates that are faster than predicted based on bulk liquid-phase concentrations alone. nih.gov

Advanced Analytical Techniques for In Depth Research on 2 Butoxyethyl 4 Dimethylamino Benzoate

Chromatographic Methods for Purity Assessment, Isomer Separation, and Mixture Analysis

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087), both liquid and gas chromatography play vital roles in ensuring its quality and studying its application.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like 2-Butoxyethyl 4-(dimethylamino)benzoate. nih.govresearchgate.net Its high resolving power allows for the effective separation of the main compound from synthesis-related impurities, isomers, or degradation products. chromatographyonline.com Reverse-phase (RP) HPLC is a commonly employed mode for this type of analysis, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

The purity of a chromatographic peak, which indicates whether a peak corresponds to a single compound, is a critical aspect of HPLC analysis. sepscience.com Photodiode Array (PDA) detectors are frequently used to assess peak purity by comparing UV-Vis spectra across the peak elution profile. sepscience.com For a compound like 2-Butoxyethyl 4-(dimethylamino)benzoate, which possesses a strong UV chromophore due to its aromatic structure, UV detection is highly effective. nih.gov

A typical HPLC method for a structurally similar compound, 2-Ethylhexyl 4-(dimethylamino)benzoate, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com This method can be adapted for 2-Butoxyethyl 4-(dimethylamino)benzoate to quantify its concentration and determine the percentage of impurities.

Table 1: Illustrative HPLC Method Parameters for Benzoate (B1203000) Derivative Analysis

Parameter Value
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection UV-Vis
Application Purity Assessment, Quantification, Impurity Isolation

This data is based on a method for a structurally similar compound and serves as a representative example. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. nih.gov In the context of 2-Butoxyethyl 4-(dimethylamino)benzoate's use in photopolymerization, GC-MS is not typically used to analyze the parent compound due to its relatively low volatility. Instead, it is expertly applied to identify volatile byproducts, unreacted monomers, or degradation products generated during the UV curing process or in stability studies. youtube.commdpi.com

The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. youtube.com The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing a molecular fingerprint for identification. youtube.com This capability is crucial for monitoring the reaction process and understanding degradation pathways. For instance, pyrolysis-GC-MS can be used to break down the final cured polymer, allowing for the analysis of its constituent components and any trapped volatiles. mdpi.com

In a typical analysis, the headspace above a cured polymer sample containing 2-Butoxyethyl 4-(dimethylamino)benzoate can be sampled to identify emitted volatile organic compounds (VOCs). nih.gov This helps in understanding the final product's composition and safety profile.

Table 2: Potential Volatile Compounds Detectable by GC-MS in Photopolymerization Studies

Compound Class Example Compounds
Degradation Products Benzene (B151609) derivatives, Phenols
Residual Solvents/Monomers 2-Butoxyethanol (B58217), Acrylate (B77674) monomers
Byproducts Aldehydes, Ketones

This table lists general classes of volatile products that could be monitored in reactions involving benzoate derivatives and other formulation components. nih.govmdpi.com

Calorimetric Techniques for Energetic and Kinetic Characterization

Calorimetric methods measure heat changes associated with physical or chemical processes. For photoinitiators like 2-Butoxyethyl 4-(dimethylamino)benzoate, these techniques provide invaluable data on the energetics and kinetics of the photopolymerization reaction they initiate.

Differential Photocalorimetry (DPC), often referred to as photo-Differential Scanning Calorimetry (photo-DSC), is a powerful technique for studying the kinetics of UV-curing processes. acs.orgresearchgate.net It measures the heat flow (exotherm) generated during a polymerization reaction as a function of time when the sample is exposed to UV light of a specific intensity and wavelength. nih.gov

By analyzing the exothermic heat flow, researchers can determine key kinetic parameters. The rate of polymerization is directly proportional to the rate of heat evolution. nih.gov Integrating the heat flow curve over time allows for the calculation of the total heat of polymerization, which can then be used to determine the extent of monomer conversion. acs.orgresearchgate.net

Table 3: Representative Kinetic Data Obtainable from DPC Analysis of a Photopolymerization

Parameter Description Typical Value Range
Rp (max) Maximum Rate of Polymerization 0.1 - 2.0 %/s
Time to Rp (max) Time to reach the maximum reaction rate 5 - 60 s
Final Conversion Total percentage of monomer converted to polymer 40 - 100 %
Heat of Polymerization (ΔH) Total energy released during the reaction 50 - 300 J/g

These values are representative for typical acrylate photopolymerization systems and illustrate the type of data generated by DPC. acs.orgnih.gov

Applications in Advanced Functional Materials: Fundamental Chemical Principles and Mechanistic Understanding

Role as a Photoinitiator Component in Polymerization Systems

In photopolymerization, the transformation of liquid monomers and oligomers into a solid polymer is initiated by reactive species generated upon exposure to light. Ethyl 2-butoxy-4-(dimethylamino)benzoate functions as a key component in Type II photoinitiating systems, which require a combination of a photosensitizer and a co-initiator to generate the necessary free radicals for polymerization.

Fundamental Mechanisms of Radical Polymerization Initiation

Type II photoinitiation is a bimolecular process. It begins with the absorption of light by a photosensitizer molecule, such as camphorquinone (B77051) (CQ), which is widely used for its absorption spectrum in the visible blue light range (400-500 nm). nih.gov Upon absorbing a photon, the photosensitizer is promoted from its ground state to an electronically excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state via intersystem crossing.

This excited triplet state of the photosensitizer is the key reactive species. It cannot directly initiate polymerization efficiently. Instead, it interacts with a co-initiator or synergist, like this compound. The co-initiator, which is typically a tertiary amine, acts as an electron and/or hydrogen donor. nih.gov The excited photosensitizer abstracts a hydrogen atom from the amine at the carbon alpha to the nitrogen atom. This electron/proton transfer process results in the formation of two radicals: an inactive ketyl radical from the photosensitizer and a highly reactive α-aminoalkyl radical from the amine co-initiator. It is this α-aminoalkyl radical that effectively initiates the chain-growth polymerization of monomers, such as methacrylates.

Synergistic Effects with Co-initiators (e.g., Camphorquinone, Iodonium (B1229267) Salts)

The efficiency of photoinitiation can be significantly enhanced by employing multi-component systems where this compound works synergistically with other compounds.

Binary System (Camphorquinone/Amine): In the standard two-component system, camphorquinone (CQ) acts as the photosensitizer. When irradiated with blue light, the excited CQ triplet interacts with the amine (this compound) to generate the initiating α-aminoalkyl radical. While effective, this system can be limited by a back-electron transfer process that reduces radical generation efficiency. nih.gov

Ternary System (Camphorquinone/Amine/Iodonium Salt): The addition of a third component, typically a diaryliodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate), creates a ternary photoinitiator system with markedly improved performance. nih.govmdpi.com The mechanism involves the initial interaction between the excited CQ and the amine to form an amine radical cation. This radical cation then transfers an electron to the iodonium salt. This transfer is an irreversible process that causes the iodonium salt to decompose, generating a highly reactive aryl radical. researchgate.net This ternary system is more efficient for two primary reasons:

It prevents the unproductive back-electron transfer between the photosensitizer and the amine. nih.gov

System TypePhotosensitizerCo-initiator / SynergistAcceleratorInitiating Radicals GeneratedKey Advantage
Binary Camphorquinone (CQ)This compoundNoneα-aminoalkyl radicalStandard visible light initiation
Ternary Camphorquinone (CQ)This compoundIodonium Saltα-aminoalkyl radical + Aryl radicalHigher efficiency, increased radical yield, prevents back-electron transfer

Design Principles for Tailoring Photoinitiation Efficiency and Wavelength Sensitivity

The molecular structure of this compound is deliberately designed to maximize its function as a co-initiator.

Electron-Donating Group: The para-dimethylamino group is a powerful electron donor. This property is essential for the efficient electron and hydrogen transfer to the excited photosensitizer, which is the rate-determining step for radical generation. Its position para to the ester group enhances its electron-donating capacity through resonance.

Alkyl Substituents: The butoxy group at the ortho position and the ethyl group on the ester serve to increase the molecule's solubility in non-polar monomer and oligomer systems and ensure good compatibility within the resin matrix. These bulky groups can also influence the molecule's conformation and electronic environment.

Integration into Novel Optoelectronic or Sensing Materials: Chemical Design Considerations

While the predominant application of this compound is in polymerization, its core chemical structure—an aromatic ring substituted with a strong electron-donating (dimethylamino) and an electron-withdrawing (ester) group—is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system. This architecture is fundamental to the design of many functional organic materials for optoelectronics and sensing.

For integration into such novel materials, several chemical design considerations based on this structure would be paramount:

Tuning Electronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for optoelectronic applications. The strong electron-donating dimethylamino group raises the HOMO energy, while the ester group lowers the LUMO energy. This energy gap can be further tuned by modifying the substituents on the aromatic ring or altering the ester group to control the absorption and emission wavelengths, a key factor in designing organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Enhancing Fluorescence for Sensing: Many chemical sensors rely on fluorescence quenching or enhancement. The inherent D-π-A structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in fluorescent emission. The sensitivity and selectivity of a potential sensor could be engineered by introducing specific binding sites onto the molecule that would modulate the ICT process upon interaction with a target analyte, thereby changing the fluorescence output.

Improving Charge Transport: For applications in organic field-effect transistors (OFETs), efficient charge transport is necessary. This is heavily influenced by the intermolecular packing in the solid state. The butoxy and ethyl groups, while ensuring solubility, also create steric hindrance that affects packing. Rational design would involve modifying these alkyl chains to promote more ordered stacking (e.g., π-π stacking) of the aromatic cores to facilitate better charge mobility.

Structure-Property Relationships Governing Material Performance in Functional Applications

The performance of this compound in its primary application as a photoinitiator component is a direct consequence of its molecular structure. The key relationships between its structural features and functional properties are summarized below.

Structural FeatureProperty InfluencedFunctional Consequence in Polymerization
p-(Dimethylamino) Group Electronic Properties (Electron Donor)Essential for high efficiency in hydrogen/electron transfer to the excited photosensitizer, leading to the generation of initiating free radicals.
o-Butoxy Group Solubility, Steric Hindrance, CompatibilityEnhances solubility in organic monomer systems and compatibility with the polymer matrix. May sterically influence reaction kinetics.
Ethyl Ester Group Electronic Properties (Electron Acceptor), SolubilityContributes to the overall electronic structure and modulates solubility and viscosity within the formulation.
Aromatic Ring π-System Backbone, RigidityProvides the conjugated system that facilitates the electronic interactions between the donor and acceptor groups.

In essence, the molecule is optimized for its role: the dimethylamino group provides the core reactivity for radical generation, while the ester and butoxy groups fine-tune the physical properties like solubility and compatibility, ensuring the molecule can be effectively dispersed and function within a complex resin formulation. This balance between chemical reactivity and physical compatibility is crucial for achieving a high degree of conversion and desirable mechanical properties in the final cured material.

Future Research Directions and Unexplored Avenues for 2 Butoxyethyl 4 Dimethylamino Benzoate

Emerging Synthetic Methodologies for Analogues and Derivatives

The core structure of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087) offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues and derivatives with tailored properties. Future research should move beyond traditional esterification and explore more advanced and sustainable synthetic strategies. Para-aminobenzoic acid (PABA) and its derivatives serve as versatile building blocks for creating novel molecules with a wide range of potential applications. nih.govresearchgate.net

Key areas for synthetic exploration include:

Functional Group Interconversion: Systematic modification of the butoxy and dimethylamino groups could fine-tune the compound's solubility, reactivity, and light-absorbing characteristics. For instance, introducing different ether linkages or varying the alkyl substituents on the amine could modulate its performance in different polymer matrices or biological systems.

"Green" Chemistry Approaches: Future synthetic routes should prioritize environmentally friendly methods. This could involve the use of solid acid catalysts to replace traditional mineral acids in esterification, minimizing waste and simplifying purification. The development of one-pot, multi-component reactions would also enhance synthetic efficiency and sustainability. scispace.com

Click Chemistry: The introduction of "clickable" functional groups, such as alkynes or azides, onto the benzoate (B1203000) scaffold would enable the straightforward conjugation of the molecule to polymers, surfaces, or biomolecules. This approach, which is known for its high efficiency and mild reaction conditions, could lead to the development of novel functional materials. nih.gov

Polymerizable Derivatives: Incorporating polymerizable moieties, like acrylates or methacrylates, into the structure would allow for its covalent incorporation into polymer networks. This could lead to materials with reduced leaching of the photoinitiator and enhanced long-term stability.

Table 1: Potential Synthetic Modifications and Emerging Methodologies
Modification SitePotential ModificationSynthetic MethodologyAnticipated Outcome
Butoxy GroupVarying alkyl chain length/branching; introducing unsaturation or cyclic moietiesWilliamson ether synthesis, Mitsunobu reactionModified solubility, miscibility, and steric hindrance
Dimethylamino GroupSubstitution with other alkyl or aryl groups; incorporation into a heterocyclic ringNucleophilic substitution, reductive aminationAltered electron-donating ability, modified photochemical reactivity
Aromatic RingIntroduction of additional substituents (e.g., halogens, cyano groups)Electrophilic aromatic substitutionShifted absorption spectra, altered electronic properties
Ester GroupConversion to amide derivativesAminolysisEnhanced stability, potential for new biological interactions
Overall MoleculeAttachment of polymerizable groupsEsterification/amidation with functionalized alcohols/aminesCovalent incorporation into polymer networks, reduced migration

Application of Advanced Spectroscopic Probes and Time-Resolved Techniques

A deeper understanding of the photophysical and photochemical processes of 2-Butoxyethyl 4-(dimethylamino)benzoate is crucial for optimizing its performance and discovering new applications. While steady-state techniques provide basic characterization, advanced time-resolved spectroscopy is necessary to unravel the complex dynamics that occur upon photoexcitation. wikipedia.orgfiveable.me

Future research should employ a suite of advanced spectroscopic techniques:

Ultrafast Transient Absorption Spectroscopy: This powerful technique can monitor the formation and decay of transient species, such as excited states and radicals, on timescales ranging from femtoseconds to microseconds. optica.orgacs.orgnih.gov By mapping the entire photochemical pathway, researchers can gain insights into the mechanisms of intersystem crossing, electron transfer, and hydrogen abstraction that are fundamental to its role as a photoinitiator. researchgate.netyoutube.com

Time-Resolved Fluorescence Spectroscopy: Techniques like time-correlated single-photon counting (TCSPC) can precisely measure the lifetime of the excited singlet state, providing information about the rates of competing deactivation pathways. wikipedia.org This is essential for understanding the efficiency of intersystem crossing to the reactive triplet state.

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS can provide structural information about molecules in their excited states. This would allow for the direct observation of changes in vibrational modes upon photoexcitation, offering a more detailed picture of the reactive species involved in the photopolymerization process.

Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES is a highly effective method for investigating nonadiabatic dynamics in the excited electronic states of molecules. rsc.org Its application could provide detailed insights into the coupled electronic and nuclear dynamics that govern the photochemical fate of the molecule.

Table 2: Advanced Spectroscopic Techniques for Future Research
TechniqueInformation GainedTimescaleRelevance to 2-Butoxyethyl 4-(dimethylamino)benzoate
Ultrafast Transient Absorption SpectroscopyIdentification and kinetics of excited states and radical intermediatesFemtoseconds to MicrosecondsElucidating the mechanism of photoinitiation and intersystem crossing
Time-Correlated Single-Photon Counting (TCSPC)Fluorescence lifetime and dynamics of the singlet excited statePicoseconds to NanosecondsQuantifying the efficiency of competing deactivation pathways
Femtosecond Stimulated Raman Spectroscopy (FSRS)Vibrational structure of transient speciesFemtoseconds to PicosecondsDirect structural characterization of excited states and radicals
Time-Resolved Photoelectron Spectroscopy (TRPES)Probing nonadiabatic dynamics in excited electronic statesFemtoseconds to PicosecondsUnderstanding the coupled electronic-nuclear dynamics post-excitation
Time-Resolved X-ray Absorption SpectroscopyStructural information on disordered or dissolved speciesPicoseconds to MicrosecondsProbing charge carrier dynamics and oxidation state changes

High-Throughput Computational Screening and Machine Learning for Compound Design

The rational design of new analogues of 2-Butoxyethyl 4-(dimethylamino)benzoate with superior properties can be significantly accelerated by integrating computational chemistry and machine learning. univie.ac.at These in silico approaches can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. foresight.org

Future research directions in this area include:

Quantum Chemical Calculations: Density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate key properties such as absorption spectra, excited-state energies, and redox potentials. eurekaselect.comacs.org This information is vital for predicting the photochemical behavior of new derivatives and for designing molecules that absorb light at specific wavelengths, such as those emitted by modern LED light sources. nih.govresearchgate.net

High-Throughput Virtual Screening: Large virtual libraries of analogues can be rapidly screened for desired properties using computational methods. This approach can efficiently explore a vast chemical space to identify novel photoinitiators with enhanced performance.

Machine Learning Models: By training machine learning algorithms on existing experimental and computational data, predictive models can be developed to forecast the properties of new molecules. nih.gov These models can learn complex structure-property relationships and guide the design of compounds with optimized characteristics. Recently developed methods like PRODIGY (PROjected DIffusion for controlled Graph Generation) enable the generation of 3D molecular structures with specific, user-defined constraints, which could be a powerful tool for designing novel photoinitiators. gatech.edu

Generative Adversarial Networks (GANs): These advanced machine learning models can be used for the de novo design of fluorescent and photoactive molecules, potentially leading to the discovery of entirely new classes of photoinitiators. nih.gov

Exploration of Novel Photochemical Pathways and Applications Beyond Current Scope

The current primary application of 2-Butoxyethyl 4-(dimethylamino)benzoate is as a co-initiator in free-radical photopolymerization. However, its inherent photochemical reactivity suggests potential for a broader range of applications. The photochemistry of related compounds like p-aminobenzoic acid (PABA) involves various photoreactions, including the formation of radical cations and subsequent coupling reactions, which are influenced by factors like pH and the presence of oxygen. nih.gov

Unexplored avenues for research include:

Photosensitization in Biological Systems: The ability of aminobenzoates to absorb UV radiation and generate reactive species suggests potential applications in photodynamic therapy (PDT). Future research could explore the ability of novel derivatives to generate singlet oxygen or other reactive oxygen species for therapeutic purposes.

Photoredox Catalysis: The electron-rich nature of the dimethylamino group makes this compound a candidate for use in photoredox catalysis. Upon photoexcitation, it could act as an electron donor to initiate a variety of organic transformations, offering a greener alternative to traditional catalytic methods.

Surface Modification and Functionalization: By immobilizing the molecule or its derivatives onto surfaces, light-induced grafting or polymerization could be used to create functional coatings. mdpi.com This could have applications in areas such as biocompatible materials, antifouling surfaces, and microelectronics.

Information Storage and Molecular Switches: The photochemical reactions of related aromatic compounds can sometimes be reversible, opening the door to applications in optical data storage or as molecular switches, where light is used to toggle between two or more stable states.

Interdisciplinary Research Collaborations for Broader Scientific Impact

Maximizing the scientific and technological impact of research on 2-Butoxyethyl 4-(dimethylamino)benzoate and its derivatives will require collaboration across multiple disciplines. The complexity of developing new materials and applications necessitates a convergence of expertise.

Key collaborative opportunities include:

Chemistry and Materials Science: Joint efforts are needed to design and synthesize novel photoinitiating systems and to incorporate them into advanced materials, such as composites, hydrogels, and 3D printing resins. d-nb.infoacs.org

Photochemistry and Biomedical Engineering: The development of photopolymerizable biomaterials for applications like tissue engineering and drug delivery requires a close partnership between photochemists who can design biocompatible photoinitiators and biomedical engineers who can fabricate and test functional medical devices. nih.govdiva-portal.orgresearchgate.net

Computational Science and Experimental Chemistry: A synergistic approach where computational models predict the properties of new compounds and guide experimental synthesis and testing can dramatically accelerate the discovery of new high-performance materials. nih.gov

Industrial and Academic Partnerships: Collaboration between academic researchers and industrial partners is crucial for translating fundamental discoveries into practical applications, such as new dental restoratives, industrial coatings, and advanced manufacturing technologies. nih.govmdpi.com

By pursuing these future research directions, the scientific community can unlock the full potential of 2-Butoxyethyl 4-(dimethylamino)benzoate, transforming it from a specialized chemical into a versatile platform for innovation across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-butoxy-4-(dimethylamino)benzoate, and how is purity validated?

  • Methodology : Synthesis typically involves esterification of 4-(dimethylamino)benzoic acid with 2-butoxyethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is achieved via column chromatography or recrystallization. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques are critical for characterizing this compound in polymer research?

  • Methodology : Key techniques include:

  • Raman Spectroscopy : Monitors degree of conversion (DC) in light-cured resins by tracking C=C bond reduction at ~1640 cm⁻¹ .
  • Dynamic Mechanical Analysis (DMA) : Evaluates resin mechanical properties (e.g., elastic modulus, crosslink density) under varying curing conditions .
  • UV-Vis Spectroscopy : Assesses photostability and UV absorption profiles relevant to photoinitiator applications .

Advanced Research Questions

Q. How does the concentration of this compound influence polymerization efficiency in light-cured resins?

  • Methodology : Resin formulations with varying co-initiator ratios (e.g., 0.5–2.0 wt%) are prepared in amber vials to prevent premature curing. Light exposure (e.g., 450–470 nm LED) triggers free-radical polymerization. DC is quantified via Raman spectroscopy, with optimal efficiency observed at 1:2 camphorquinone (CQ)/amine ratios. Higher amine concentrations reduce oxygen inhibition but may compromise mechanical properties if not balanced with diphenyliodonium hexafluorophosphate (DPIHP) .

Q. How should researchers resolve contradictions in reported co-initiator performance (e.g., this compound vs. methacrylate-based amines)?

  • Methodology : Systematic variables include:

  • Co-initiator Reactivity : this compound exhibits higher electron-donating capacity than 2-(dimethylamino)ethyl methacrylate (DMAEMA), improving DC in low-DPI systems.
  • Additive Synergy : DPIHP enhances DMAEMA-based resins by accelerating radical generation but has minimal impact on ethyl benzoate derivatives.
  • Experimental Design : Use factorial designs to isolate effects of amine type, concentration, and curing protocols. Cross-validate results with ISO 4049 standards for dental materials .

Q. What methodologies assess the environmental photodegradation of benzoate esters like this compound?

  • Methodology : Simulate aquatic photolysis using xenon-arc lamps (λ > 290 nm) to mimic sunlight. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify transformation products (e.g., demethylated or hydroxylated derivatives). Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate environmental risks. Studies on analogous UV filters (e.g., 2-ethylhexyl 4-(dimethylamino)benzoate) suggest half-lives of 12–48 hours in surface waters, depending on dissolved organic content .

Methodological Considerations Table

ParameterTechnique/ProtocolKey Reference
Degree of Conversion (DC)Raman spectroscopy (C=C bond analysis)
Resin Mechanical PropertiesDMA (elastic modulus, crosslink density)
Photodegradation AnalysisLC-MS/MS (transformation product ID)
Synergistic Co-initiator EffectsFactorial DOE with CQ/amine/DPIHP ratios

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.